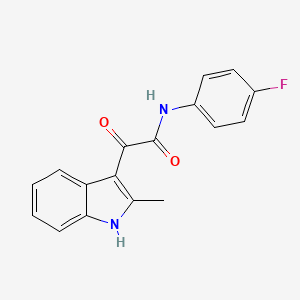

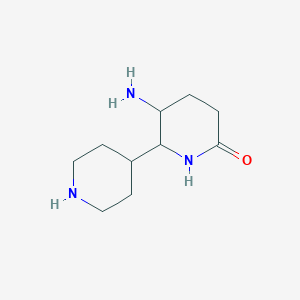

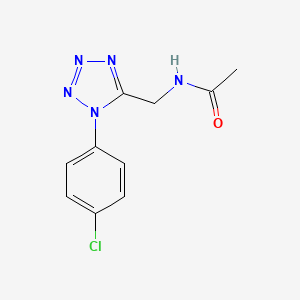

![molecular formula C15H12ClNO5 B2406934 methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate CAS No. 339009-28-8](/img/structure/B2406934.png)

methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound2.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate” in the search results.Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. However, the specific molecular structure of “methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate” is not available in the search results.Chemical Reactions Analysis

The chemical reactions involving “methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate” are not specified in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. However, the specific physical and chemical properties of “methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate” are not available in the search results23.Scientific Research Applications

1. Synthesis of Anti-depressant Molecules

- Summary of Application: This compound plays a role in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Depression is a common mood disorder triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .

- Methods of Application: The synthesis of antidepressant molecules involves metal-catalyzed procedures. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

- Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Synthesis of (Meth)Acrylates

- Summary of Application: This compound could potentially be used in the synthesis of (meth)acrylates . These are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

- Methods of Application: The synthesis of (meth)acrylate-based monomers and polymers involves binding the functional group to the structure of certain monomers. Copolymers of commercial monomers and monomers with functional groups are prepared and their properties are investigated .

- Results or Outcomes: The application of chemical modification to the polymers is used to prepare polymers which cannot be prepared by direct polymerization of the monomer .

3. Nonlinear Optics and Optical Limiting Applications

- Summary of Application: This compound could potentially be used in the synthesis of organic single crystals for nonlinear optics and optical limiting applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds non-linearly to the electric field E of the light .

- Methods of Application: The synthesis of these organic single crystals involves conventional slow evaporation solution techniques . The formation of new crystalline material is confirmed by single-crystal X-ray diffraction (SXRD) analysis .

- Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .

4. Synthesis of 3-Aminobenzo[b]thiophenes

- Summary of Application: This compound could potentially be used in the synthesis of 3-aminobenzo[b]thiophenes . These are heterocyclic compounds that have been studied for their diverse biological activities .

- Methods of Application: The synthesis of 3-aminobenzo[b]thiophenes involves microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .

- Results or Outcomes: The method provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .

5. Nonlinear Optics and Optical Limiting Applications

- Summary of Application: This compound could potentially be used in the synthesis of organic single crystals for nonlinear optics and optical limiting applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds non-linearly to the electric field E of the light .

- Methods of Application: The synthesis of these organic single crystals involves conventional slow evaporation solution techniques . The formation of new crystalline material is confirmed by single-crystal X-ray diffraction (SXRD) analysis .

- Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .

6. Synthesis of 3-Aminobenzo[b]thiophenes

- Summary of Application: This compound could potentially be used in the synthesis of 3-aminobenzo[b]thiophenes . These are heterocyclic compounds that have been studied for their diverse biological activities .

- Methods of Application: The synthesis of 3-aminobenzo[b]thiophenes involves microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .

- Results or Outcomes: The method provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .

Safety And Hazards

The safety and hazards of a compound refer to the potential risks associated with its use. Unfortunately, there is no specific information available on the safety and hazards of “methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate” in the search results.

Future Directions

The future directions of a compound refer to potential areas of further research or application. Unfortunately, there is no specific information available on the future directions of “methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate” in the search results.

Please note that this analysis is based on the available data and there may be additional information not covered in this response. For a more comprehensive analysis, you may want to consult a specialist or conduct further research.

properties

IUPAC Name |

methyl 5-[(3-chlorobenzoyl)amino]-2-methyl-6-oxopyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO5/c1-8-11(14(19)21-2)7-12(15(20)22-8)17-13(18)9-4-3-5-10(16)6-9/h3-7H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWLBIBELMERLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

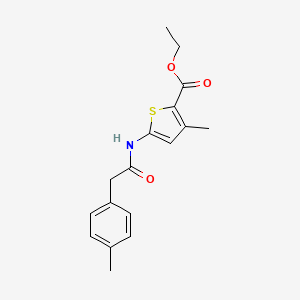

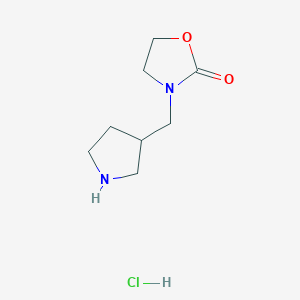

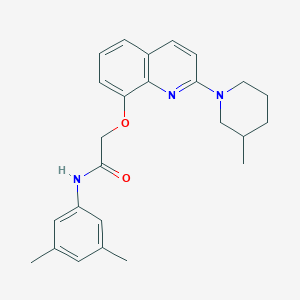

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2406851.png)

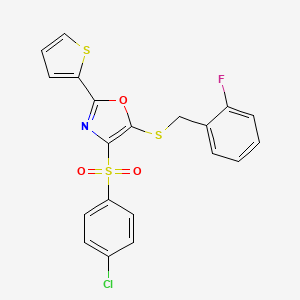

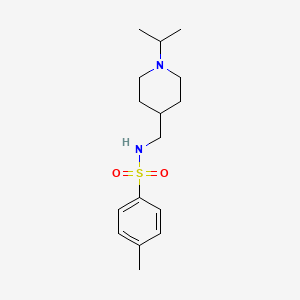

![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)

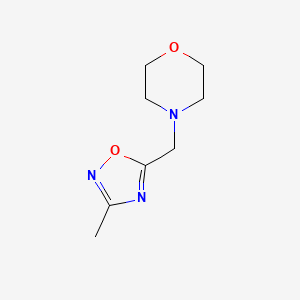

![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)

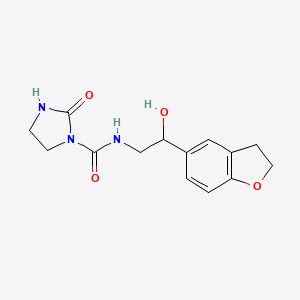

![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)